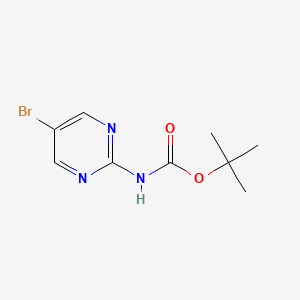

N-Boc-2-Amino-5-bromopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-bromopyrimidin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQCCIJHZDEZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595026 | |

| Record name | tert-Butyl (5-bromopyrimidin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883231-23-0 | |

| Record name | tert-Butyl (5-bromopyrimidin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-2-Amino-5-bromopyrimidine CAS number and properties

An In-depth Technical Guide to N-Boc-2-Amino-5-bromopyrimidine: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

Introduction: A Versatile Building Block in Modern Synthesis

This compound, also known by its IUPAC name tert-butyl N-(5-bromopyrimidin-2-yl)carbamate, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its strategic combination of a pyrimidine core, a reactive bromine atom, and a protected amine group makes it an exceptionally versatile intermediate.[2] The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutics, including anticancer and antiviral agents.[3][4] This guide provides an in-depth examination of the compound's properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.

Core Compound Profile and Physicochemical Properties

The foundation of utilizing any chemical intermediate effectively begins with a thorough understanding of its physical and chemical properties. The tert-butyloxycarbonyl (Boc) protecting group provides crucial stability and selective reactivity, while the bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 883231-23-0 | [1][6][7][8] |

| Molecular Formula | C₉H₁₂BrN₃O₂ | [1][6] |

| Molecular Weight | 274.11 g/mol | [1][6] |

| IUPAC Name | tert-butyl N-(5-bromopyrimidin-2-yl)carbamate | [1] |

| Appearance | Solid, white to off-white powder | [9] |

| Purity | Typically ≥97% | [2][9] |

| Density (Predicted) | 1.513 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 10.38 ± 0.70 | [8] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [2][8] |

Synthesis: A Strategic Two-Step Approach

The preparation of this compound is typically achieved through a reliable two-step synthetic sequence starting from 2-aminopyrimidine. This pathway is designed for efficiency and regioselectivity.

-

Electrophilic Bromination: The pyrimidine ring is first activated by the amino group, directing electrophilic substitution. The C5 position is electronically favored for bromination. N-bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, easy-to-handle source of electrophilic bromine that minimizes the formation of hazardous byproducts. The reaction is often performed in a polar aprotic solvent like acetonitrile.[10]

-

Boc Protection: The resulting 2-amino-5-bromopyrimidine is then protected. The introduction of the Boc group is critical for subsequent reactions. It serves to moderate the nucleophilicity of the amino group and prevent unwanted side reactions, for instance, during palladium-catalyzed cross-coupling.[5] This is typically accomplished using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Caption: Synthesis of this compound.

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups: the C5-bromo substituent and the N-Boc protected amine.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and other moieties, enabling the rapid construction of complex molecular scaffolds.[2][11]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.

The Role of the N-Boc Protecting Group

The Boc group is one of the most common amine protecting groups in organic synthesis due to its robust nature and ease of removal.[5] It is stable to a wide range of nucleophilic and basic conditions, making it compatible with the requirements of most cross-coupling reactions.[5] Deprotection is cleanly achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane), regenerating the free amine for further functionalization, such as acylation or alkylation.

Caption: A typical workflow utilizing the subject compound.

Applications in Drug Discovery and Beyond

This intermediate is a cornerstone in the synthesis of numerous biologically active molecules.

-

Pharmaceutical Development: It is a key building block for synthesizing kinase inhibitors for oncology, as well as antiviral and anti-inflammatory agents.[2][3] The 2-aminopyrimidine core is a potent hydrogen bonding motif that frequently interacts with protein active sites.[4]

-

Agrochemicals: It serves as a precursor in the development of advanced herbicides, fungicides, and pesticides, contributing to crop protection.[2][3]

-

Material Science: The functionalized pyrimidine core can be incorporated into organic materials designed for specific electronic or optical properties.[2]

Experimental Protocols: A Practical Guide

The following protocols are representative of how this compound is utilized in a laboratory setting.

Protocol 1: Suzuki Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling to form a C-C bond at the C5 position.

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). The choice of catalyst and base is critical and may require optimization depending on the specific boronic acid used.

-

Solvent Addition and Degassing: Add a suitable solvent mixture, typically dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This is essential to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-(N-Boc-amino)-5-arylpyrimidine.

Protocol 2: Boc Group Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group.

-

Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane (e.g., 4M). The reaction is typically performed at room temperature.

-

Reaction Monitoring: Stir the mixture for 1-4 hours. The progress can be monitored by TLC or LC-MS. The evolution of isobutylene and carbon dioxide gas is expected.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is often an amine salt (e.g., hydrochloride or trifluoroacetate). To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or triethylamine) before extraction.

Analytical Characterization

Confirming the identity and purity of this compound and its derivatives is crucial. A combination of spectroscopic techniques is employed for full characterization.[12]

-

¹H NMR: Provides information on the proton environment. Expect to see a singlet for the nine protons of the tert-butyl group around 1.5 ppm and signals for the pyrimidine ring protons.

-

¹³C NMR: Confirms the carbon skeleton, including the characteristic signals for the Boc carbonyl and the quaternary carbon of the tert-butyl group.

-

Mass Spectrometry (MS): Confirms the molecular weight. A key diagnostic feature is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.[12]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and aromatic C-H and C=N vibrations.[13]

Safety and Handling

While a specific safety data sheet for this compound should always be consulted, general precautions based on its constituent parts are prudent. The precursor, 2-amino-5-bromopyrimidine, is known to be harmful if swallowed and can cause skin and eye irritation.[14][15]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong acids.[2][8][15]

Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool for molecular architects. Its well-defined reactivity allows for the strategic and sequential introduction of molecular complexity, making it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding its properties, synthetic pathways, and reaction protocols enables researchers to harness its full potential, accelerating innovation in chemical science.

References

- 1. Tert-butyl (5-bromopyrimidin-2-YL)carbamate | C9H12BrN3O2 | CID 18549354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 883231-23-0 | this compound - Moldb [moldb.com]

- 7. 883231-23-0|this compound|BLD Pharm [bldpharm.com]

- 8. tert-Butyl (5-bromopyrimidin-2-yl)carbamate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to N-Boc-2-Amino-5-bromopyrimidine: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of N-Boc-2-amino-5-bromopyrimidine, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, and key applications, supported by detailed experimental protocols and spectroscopic data.

Core Compound Identity and Properties

This compound, also known by its IUPAC name tert-butyl (5-bromopyrimidin-2-yl)carbamate, is a heterocyclic compound widely utilized in organic synthesis.[1] The incorporation of a bromine atom and a Boc-protected amine on the pyrimidine ring makes it a versatile intermediate for the construction of more complex molecules.[2]

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Appearance | White to tan powder or crystals | [5] |

| Melting Point | 167-171 °C | [5] |

| Boiling Point (Predicted) | 288.2 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.513 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 10.38 ± 0.70 | [4] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| Storage Conditions | 2-8°C, sealed in a dry and dark place.[3][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective protection of the amino group of 2-amino-5-bromopyrimidine. The tert-butyloxycarbonyl (Boc) protecting group is introduced to prevent the amino group from participating in subsequent reactions, allowing for modifications at other positions of the pyrimidine ring.

Synthetic Workflow

The following diagram illustrates the general synthetic pathway:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound.

Materials:

-

2-Amino-5-bromopyrimidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyrimidine (1.0 eq) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) and a catalytic amount of DMAP. Then, add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for quality control and for confirming its structure. Below is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H NMR | CDCl₃ | ~8.5 | s | 2H | Pyrimidine-H |

| ~7.8 | br s | 1H | NH | ||

| 1.5 | s | 9H | C(CH₃)₃ | ||

| ¹³C NMR | CDCl₃ | ~159 | C=O | ||

| ~158 | Pyrimidine-C | ||||

| ~152 | Pyrimidine-C | ||||

| ~108 | Pyrimidine-C | ||||

| ~82 | C (CH₃)₃ | ||||

| ~28 | C(CH₃ )₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands:

-

~3300-3400 cm⁻¹: N-H stretching vibration.

-

~2980 cm⁻¹: C-H stretching of the tert-butyl group.

-

~1720 cm⁻¹: C=O stretching of the carbamate.

-

~1580 cm⁻¹: C=N and C=C stretching of the pyrimidine ring.

-

~1160 cm⁻¹: C-O stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peaks in the mass spectrum are:

-

[M+H]⁺: m/z ≈ 274.0 and 276.0 (due to the isotopic pattern of bromine).

-

[M+Na]⁺: m/z ≈ 296.0 and 298.0.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to its versatile reactivity. The Boc-protected amine allows for selective functionalization at the bromine-substituted position, typically through cross-coupling reactions.

Role as a Synthetic Intermediate

The bromine atom on the pyrimidine ring can be readily displaced or used in various coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 5-position of the pyrimidine ring.

Caption: Key synthetic transformations of this compound.

Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs.[6] The pyrimidine scaffold is a common feature in many kinase inhibitors, and this intermediate provides a convenient starting point for their synthesis. For instance, it can be used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are used to treat certain types of lymphoma and leukemia.[6]

Agrochemical and Materials Science Applications

Beyond pharmaceuticals, this compound is also used in the development of novel agrochemicals, such as herbicides and fungicides.[2] Additionally, its unique electronic properties make it a candidate for research in materials science for the creation of advanced materials with specific optical or electronic characteristics.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Use only in a well-ventilated area.[8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Wash skin thoroughly after handling.[7]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][10]

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a highly versatile and valuable intermediate in modern organic synthesis. Its well-defined chemical properties, coupled with its reactivity in a range of cross-coupling reactions, make it an indispensable tool for the synthesis of a wide array of complex molecules, particularly in the field of drug discovery. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a valuable resource for researchers and scientists in the chemical and pharmaceutical industries.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

(n.d.). Supporting Information for. Retrieved from [Link]

-

Chemsrc. (2025, August 28). tert-butyl N-(5-bromopyridin-2-yl)-N-[2-(diethylamino)ethyl]carbamate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl (5-bromopyrimidin-2-YL)carbamate. Retrieved from [Link]

-

MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from [Link]

-

ChemBK. (2024, April 9). tert-Butyl[5-bromopyridin-3-yl] carbamate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl (5-bromopyrimidin-2-yl)carbamate. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line).... Retrieved from [Link]

Sources

- 1. Tert-butyl (5-bromopyrimidin-2-YL)carbamate | C9H12BrN3O2 | CID 18549354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 883231-23-0 | this compound - Moldb [moldb.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Solubility of N-Boc-2-Amino-5-bromopyrimidine in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-2-Amino-5-bromopyrimidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying chemical principles that govern its solubility. By understanding these core concepts, you will be empowered to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. This compound (MW: 274.11 g/mol , Formula: C₉H₁₂BrN₃O₂) possesses a unique combination of functional groups that give it a nuanced solubility profile.[1][2][3]

-

The Pyrimidine Core: The pyrimidine ring itself is a heterocyclic aromatic system containing two nitrogen atoms. This imparts a degree of polarity to the molecule.

-

The Bromo Substituent: The bromine atom at the 5-position is electronegative and contributes to the molecule's overall polarity and potential for dipole-dipole interactions. It also increases the molecular weight, which can decrease solubility compared to its non-brominated analog.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky, non-polar functional group. This lipophilic character significantly influences the compound's solubility in less polar organic solvents.[1] The carbamate linkage within the Boc group, however, does provide hydrogen bond accepting capabilities.[1]

-

The Amino Group: The Boc-protected amino group has reduced hydrogen-bonding capability compared to a free amine, but the oxygen and nitrogen atoms can still act as hydrogen bond acceptors.

The interplay of these features means that this compound is not strictly a polar or non-polar molecule, but rather one with distinct regions of varying polarity. This amphiphilic nature is key to understanding its solubility.

Caption: Key structural features of this compound influencing its solubility.

Qualitative Solubility Profile

While extensive quantitative data is not widely published, a qualitative understanding of solubility in common organic solvents can be established. The general principle of "like dissolves like" is a useful starting point.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate to Good | The polarity of these solvents can interact with the pyrimidine ring and bromo group, while also accommodating the non-polar Boc group.[1] |

| Tetrahydrofuran (THF), Acetone | Moderate | Similar to the above, with a good balance of polar and non-polar characteristics. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These are highly polar solvents capable of strong dipole-dipole interactions. The parent compound, 2-amino-5-bromopyrimidine, shows slight solubility in DMSO.[4] | |

| Polar Protic | Methanol, Ethanol | Slight to Moderate | The non-polar Boc group may limit solubility in these highly polar, hydrogen-bonding solvents. |

| Water | Insoluble | The large non-polar surface area of the molecule, particularly the Boc group, leads to poor solubility in water. The parent amine is also insoluble in water.[4] | |

| Non-polar | Hexanes, Toluene | Low to Slight | The polarity of the pyrimidine core and the bromo substituent will likely limit solubility in purely non-polar solvents. |

It has been noted that for the preparation of stock solutions, gentle heating to 37°C and sonication can be employed to achieve complete dissolution, indicating that solubility is temperature-dependent.[1]

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, it is imperative to determine the solubility of this compound in the specific solvent and at the desired temperature for your process. The following protocol provides a reliable method for obtaining this data.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup

Methodology:

-

Preparation of a Slurry:

-

Add an excess amount of this compound to a vial. The solid should be in excess to ensure a saturated solution is formed.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the slurry to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis (Choose one of the following):

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered, saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

-

HPLC Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent (mobile phase is often a good choice).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Generate a calibration curve from the standards (peak area vs. concentration).

-

Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution.

-

-

Caption: Experimental workflow for determining the quantitative solubility of a compound.

Applications in Synthesis and Purification

The choice of solvent is critical for the success of chemical reactions and subsequent purification.

-

Synthesis: For reactions such as Suzuki or Buchwald-Hartwig cross-couplings, where this compound is a common substrate, solvents like THF, DMF, or toluene are often employed. The moderate to good solubility in these solvents at elevated reaction temperatures is beneficial.

-

Purification:

-

Crystallization: A good solvent system for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents, such as ethyl acetate/hexanes or DCM/hexanes, could be effective. The more polar solvent would dissolve the compound, and the less polar anti-solvent would induce crystallization upon cooling.

-

Chromatography: For column chromatography, the solubility in the mobile phase is important. A typical mobile phase might consist of a mixture of a less polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The moderate solubility of this compound in these solvents allows for effective separation.

-

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Always handle the compound in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed hazard information. The parent compound, 2-amino-5-bromopyrimidine, is listed as harmful if swallowed and causes serious eye irritation.[4]

Storage: Store this compound in a tightly sealed container in a cool, dry place, protected from light.[2][5] Recommended storage temperatures are typically between 2-8°C.[2][5]

Conclusion

The solubility of this compound is governed by a balance between its polar pyrimidine core and its non-polar Boc-protecting group. It exhibits moderate to good solubility in a range of polar aprotic solvents like dichloromethane and ethyl acetate, making these suitable choices for many synthetic applications. For quantitative work, the experimental protocol provided in this guide will enable researchers to determine precise solubility data in their solvent system of choice. A thorough understanding of the molecular features and their interactions with different solvent classes is paramount for the effective use of this versatile building block in research and development.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source: Lamar University.

- Experiment: Solubility of Organic & Inorganic Compounds. Source: University of Massachusetts.

- Solubility test/ Organic lab. Source: YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source: University of Colorado Boulder.

- Solubility of Organic Compounds. Source: McMaster University.

-

This compound . Source: MySkinRecipes. URL: [Link]

-

2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 . Source: PubChem. URL: [Link]

-

Tert-butyl n-[(5-bromopyrimidin-2-yl)methyl]carbamate (C10H14BrN3O2) . Source: PubChemLite. URL: [Link]

-

Tert-butyl (5-bromopyrimidin-2-YL)carbamate | C9H12BrN3O2 | CID 18549354 . Source: PubChem. URL: [Link]

- CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound. Source: Google Patents.

-

tert-Butyl (5-bromopyrimidin-2-yl)carbamate . Source: Chongqing Chemdad Co., Ltd. URL: [Link]

Sources

- 1. Buy this compound | 883231-23-0 [smolecule.com]

- 2. 883231-23-0 | this compound - Moldb [moldb.com]

- 3. Tert-butyl (5-bromopyrimidin-2-YL)carbamate | C9H12BrN3O2 | CID 18549354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-bromopyrimidine | 7752-82-1 [amp.chemicalbook.com]

- 5. This compound [myskinrecipes.com]

Synthesis of N-Boc-2-Amino-5-bromopyrimidine: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of N-Boc-2-Amino-5-bromopyrimidine

In the landscape of modern medicinal chemistry and drug development, this compound serves as a critical building block.[1] The strategic introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 2-amino position of 5-bromopyrimidine is a pivotal step in the synthesis of a wide array of complex molecules destined for pharmaceutical research.[1] This protection strategy is essential as it deactivates the nucleophilic and basic nature of the amino group, preventing it from engaging in undesired side reactions during subsequent chemical transformations.[2][3][4][5][6] The Boc group's stability in the presence of most bases and nucleophiles, coupled with its facile removal under acidic conditions, offers a robust and orthogonal approach in multi-step synthetic routes.[2][3][7][8] This guide provides an in-depth technical overview of the synthesis, purification, and characterization of this compound, grounded in established chemical principles and field-proven methodologies.

The Core Synthesis: Boc Protection of 2-Amino-5-bromopyrimidine

The protection of the primary amino group in 2-amino-5-bromopyrimidine is most commonly achieved through its reaction with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[3][5] This electrophilic reagent readily reacts with the nucleophilic amine to form a stable carbamate linkage.[7][8] To enhance the reaction rate, a catalytic amount of 4-dimethylaminopyridine (DMAP) is frequently employed.[9][10]

Reaction Mechanism: The Role of DMAP

The mechanism of Boc protection, particularly when catalyzed by DMAP, is a well-understood process.[11][12]

-

Activation of Boc Anhydride: DMAP, a highly nucleophilic catalyst, attacks one of the carbonyl carbons of Boc anhydride. This leads to the formation of a highly reactive N-tert-butoxycarbonyl-pyridinium intermediate and a tert-butyl carbonate anion.[11][12]

-

Nucleophilic Attack by the Amine: The primary amino group of 2-amino-5-bromopyrimidine then acts as a nucleophile, attacking the activated carbonyl carbon of the pyridinium intermediate. This step is more rapid than the direct reaction with Boc anhydride due to the enhanced electrophilicity of the intermediate.[11][12]

-

Formation of the Product and Catalyst Regeneration: The tetrahedral intermediate formed collapses, leading to the formation of the N-Boc protected product and the regeneration of the DMAP catalyst.[11][12]

-

Byproduct Decomposition: The tert-butyl carbonate anion subsequently deprotonates the newly formed carbamate. The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide and tert-butanol.[11][13] The evolution of CO₂ gas is a characteristic feature of this reaction and serves as a visual indicator of its progress.[11][13]

It is crucial to conduct this reaction in a well-ventilated area or under a fume hood, ensuring that the system is not closed to allow for the safe release of carbon dioxide gas.[11][13]

Visualizing the Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |

| 2-Amino-5-bromopyrimidine | C₄H₄BrN₃ | 174.00 | ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | ≥97% | Sigma-Aldrich |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | ≥99% | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | HPLC | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | HPLC | Fisher Scientific |

| Saturated aq. NaHCO₃ solution | NaHCO₃ | 84.01 | - | In-house prep. |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | In-house prep. |

| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | - | Sigma-Aldrich |

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyrimidine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 10-20 mL per gram of starting material).

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (0.05-0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-12 hours.

-

Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude this compound can be purified by one of the following methods, depending on the purity required:

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield a highly pure product.

-

Column Chromatography: For removal of closely related impurities, flash column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.[14]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the Boc group (a singlet around 1.5 ppm integrating to 9H) and the pyrimidine ring protons. The broad singlet for the -NH₂ protons in the starting material will be replaced by a singlet for the -NH-Boc proton. |

| ¹³C NMR | The spectrum will display signals corresponding to the carbons of the pyrimidine ring, as well as the quaternary and methyl carbons of the Boc group. |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C₉H₁₂BrN₃O₂), which is 274.11 g/mol .[15] |

| Melting Point | A sharp melting point range indicates a high degree of purity. |

Conclusion: A Versatile Intermediate for Advanced Synthesis

The synthesis of this compound is a fundamental yet critical transformation in the toolkit of the modern synthetic chemist. The protocol described herein, leveraging the catalytic efficiency of DMAP, provides a reliable and scalable method for producing this valuable intermediate. Proper execution of the reaction, coupled with rigorous purification and characterization, ensures the high quality of the final product, thereby setting a solid foundation for its successful application in the complex synthetic pathways of next-generation therapeutics.

References

-

Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. [Link]

-

Boc Protection Mechanism (Boc2O + Base + DMAP) . Common Organic Chemistry. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. [Link]

-

Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]

-

Boc Protected Compounds . Hebei Boze Chemical Co., Ltd. [Link]

-

Boc Protecting Group for Amines . Chemistry Steps. [Link]

-

Amine Protection / Deprotection . Fisher Scientific. [Link]

-

Amine Protection and Deprotection . Master Organic Chemistry. [Link]

-

This compound . MySkinRecipes. [Link]

-

Di-tert-butyl dicarbonate . Wikipedia. [Link]

-

Di-tert-butyl dicarbonate . chemeurope.com. [Link]

-

Di-tert-butyl dicarbonate . YouTube. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Di-tert-butyl_dicarbonate [chemeurope.com]

- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Boc Protected Compounds [bzchemicals.com]

- 10. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 11. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 12. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. 883231-23-0 | this compound - Moldb [moldb.com]

A Technical Guide to the Chemical Stability and Optimal Storage of N-Boc-2-Amino-5-bromopyrimidine for Pharmaceutical Research and Development

Introduction

N-Boc-2-Amino-5-bromopyrimidine, also known by its IUPAC name tert-butyl (5-bromopyrimidin-2-yl)carbamate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its structure, featuring a pyrimidine core, a strategic bromine atom for cross-coupling reactions, and a Boc-protected amine, makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications, including antiviral and anticancer agents.[4] The integrity of this reagent is paramount for the reproducibility of synthetic protocols and the quality of downstream products. This guide provides an in-depth analysis of the chemical stability of this compound and establishes best practices for its storage and handling, ensuring its efficacy in research and drug development environments.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper handling. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 883231-23-0 | [1][3] |

| Molecular Formula | C₉H₁₂BrN₃O₂ | [1][3] |

| Molecular Weight | 274.11 g/mol | [1][3] |

| Appearance | White to beige solid/powder | [5] |

| Melting Point | Not consistently reported; related compounds have high MPs | |

| Solubility | Generally soluble in organic solvents like DMSO and methanol; low water solubility. | [6] |

Chemical Stability Profile: A Mechanistic Perspective

The stability of this compound is primarily dictated by its two key functional moieties: the tert-butyloxycarbonyl (Boc) protecting group and the bromopyrimidine ring.

The N-Boc Protecting Group: An Acid-Labile Shield

The Boc group is one of the most common amine protecting groups in organic synthesis due to its robustness under a wide range of conditions, particularly basic and nucleophilic environments.[7][8][9] However, its defining characteristic is its lability under acidic conditions.[10]

The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl carbocation, which then typically forms isobutylene and carbon dioxide.[9][11] This inherent acid sensitivity is the most significant factor governing the compound's stability. Accidental exposure to acidic contaminants, including acidic solvents or even ambient atmospheric acids over long periods, can lead to premature deprotection.

The 5-Bromopyrimidine Ring: A Stable Aromatic Core

The 2-amino-5-bromopyrimidine core is generally stable. The carbon-bromine bond on the electron-deficient pyrimidine ring is relatively robust but serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). While stable under typical storage conditions, this site's reactivity should be considered when planning synthetic routes and choosing reaction partners to avoid unintended side reactions. The compound is stable under normal conditions but should be kept away from strong oxidizing agents.[5][12]

Key Factors Influencing Degradation

Several environmental factors can compromise the integrity of this compound. Understanding these factors allows for the implementation of effective preventative storage strategies.

| Stress Factor | Impact and Mechanistic Rationale | Recommended Mitigation |

| Acidity (pH) | High Risk. The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][13] Even mild acidic conditions can cause slow hydrolysis over time, generating the free amine (2-Amino-5-bromopyrimidine) and compromising sample purity. | Store in a neutral environment. Avoid acidic solvents, glassware with acidic residue, and prolonged exposure to atmospheric CO₂ and moisture which can form carbonic acid. |

| Basicity (pH) | Low Risk. The N-Boc group is notably stable towards basic hydrolysis and most nucleophiles.[7][9][14] This stability makes it orthogonal to other protecting groups like Fmoc, which is base-labile.[7] | Standard neutral storage is sufficient. No special precautions against basicity are typically required. |

| Temperature | Moderate Risk. While generally stable at recommended storage temperatures, elevated temperatures can accelerate degradation pathways. Thermal deprotection of N-Boc groups can occur, although it often requires high temperatures (e.g., >150 °C), sometimes in specific solvents.[15] | Store at recommended refrigerated temperatures (2-8°C).[1][16] Avoid exposure to high heat sources. |

| Light | Moderate Risk. Many complex organic molecules can be sensitive to UV light. While specific photostability data is limited, it is prudent to protect the compound from light to prevent potential photochemical degradation. Supplier recommendations often include protection from light.[1][2] | Store in amber vials or other opaque containers. Keep containers in a dark location, such as a cabinet or refrigerator. |

| Moisture/Humidity | Moderate Risk (indirect). The compound should be stored in a dry, sealed container.[2][16] While the Boc group is not directly hydrolyzed by water under neutral conditions, moisture can facilitate reactions with atmospheric gases (like CO₂) to create a weakly acidic environment, promoting slow degradation. | Store in a tightly sealed container with a desiccant if possible. Handle in a dry atmosphere (e.g., glove box or low-humidity environment) when possible. |

| Oxidizing Agents | High Risk. The compound is incompatible with strong oxidizing agents.[5][12] The pyrimidine ring and amino group can be susceptible to oxidation, leading to decomposition. | Store away from strong oxidizing agents. Ensure storage containers are clean and free from oxidizing contaminants. |

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following integrated storage and handling workflow is recommended.

Optimal Storage Conditions

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with air and moisture.

-

Container: Use a tightly sealed, amber glass vial or a container made of non-reactive material.

-

Location: Keep in a dry, dark, and well-ventilated place away from incompatible materials like strong acids and oxidizing agents.[5][17]

Best Handling Practices

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: If possible, handle the compound in a glove box or under a stream of inert gas.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants.

-

Sealing: After dispensing, purge the container headspace with an inert gas before tightly resealing.

-

Documentation: Keep a clear record of when the container was opened and the quantity used.

Caption: Recommended workflow for the storage and handling of this compound.

Protocol for Purity Assessment via HPLC

Regularly assessing the purity of the reagent is a self-validating practice that ensures experimental reliability. A general High-Performance Liquid Chromatography (HPLC) method can be adapted for this purpose.[18][19]

Experimental Protocol

-

Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column.[19]

-

Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% TFA or Formic Acid, but a neutral buffer is preferable if deprotection is a concern during analysis).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound).[18]

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of the mobile phase (or a suitable solvent like Acetonitrile) to create a 1 mg/mL stock solution.

-

Analysis: Inject 5-10 µL of the sample solution. The primary degradation product to monitor for would be 2-Amino-5-bromopyrimidine, which would have a significantly shorter retention time due to its increased polarity.

Caption: Workflow for HPLC-based purity assessment of this compound.

Incompatibilities and Hazardous Decomposition

For safety and stability, it is crucial to be aware of the compound's incompatibilities.

-

Incompatible Materials: Strong oxidizing agents, strong acids.[5][12]

-

Hazardous Decomposition Products: Upon thermal decomposition, the compound may release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[12]

Conclusion

The chemical integrity of this compound is robust under proper conditions but is critically sensitive to acidic environments due to the lability of the Boc protecting group. Adherence to the storage and handling protocols outlined in this guide—specifically, refrigeration, exclusion of moisture and light, and maintenance of a neutral, inert environment—is essential for preserving its purity and ensuring the success of synthetic endeavors. Regular purity verification via HPLC provides the ultimate validation of the compound's stability, empowering researchers to proceed with confidence in their experiments.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

-

RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (5-bromopyrimidin-2-YL)carbamate. Retrieved from [Link]

-

PubMed Central. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl (5-bromopyrimidin-2-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

Sources

- 1. 883231-23-0 | this compound - Moldb [moldb.com]

- 2. This compound [myskinrecipes.com]

- 3. Tert-butyl (5-bromopyrimidin-2-YL)carbamate | C9H12BrN3O2 | CID 18549354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. Buy Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate (EVT-12701988) [evitachem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. reddit.com [reddit.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. fishersci.com [fishersci.com]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tert-Butyl (5-bromopyrimidin-2-yl)carbamate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Key reactions involving N-Boc-2-Amino-5-bromopyrimidine

An In-Depth Technical Guide to the Core Reactions of N-Boc-2-Amino-5-bromopyrimidine

Abstract

This compound stands as a cornerstone building block in modern medicinal chemistry and drug discovery. Its strategic combination of a Boc-protected amine and a reactive bromine atom on the pyrimidine scaffold offers a versatile platform for constructing complex molecular architectures.[1] The pyrimidine nucleus is a privileged structure, forming the core of numerous therapeutic agents due to its ability to engage in critical biological interactions.[2][3] This guide provides an in-depth exploration of the key synthetic transformations involving this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer expert insights into the causality behind procedural choices, equipping researchers with the knowledge to effectively leverage this powerful synthetic intermediate.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

Heterocyclic compounds containing the pyrimidine moiety are of immense interest as they constitute an important class of natural and synthetic products with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The 2-aminopyrimidine substructure, in particular, is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine core of ATP to effectively block enzyme activity.[7]

The subject of this guide, this compound, is a bifunctional reagent designed for maximum synthetic utility.

-

The 5-Bromo Position: This site serves as a highly reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[8][9]

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) group protects the C2-amino functionality. This is critical for two reasons: it prevents unwanted side reactions at the amino group during coupling and its lability under acidic conditions allows for a clean, final-step deprotection to reveal the primary amine for further functionalization or as a key pharmacophoric feature.[10][11]

This guide will systematically cover the synthesis of the title compound and its most pivotal reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, concluding with the essential N-Boc deprotection step.

Synthesis and Protection of the Core Scaffold

A robust and scalable synthesis of the starting material is paramount. The process begins with the commercially available 2-aminopyrimidine.

Step 1: Electrophilic Bromination of 2-Aminopyrimidine

The initial step involves the selective bromination at the electron-rich 5-position of the pyrimidine ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering milder conditions and higher selectivity compared to elemental bromine.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine [12]

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-aminopyrimidine (1.0 eq) and dissolve in acetonitrile (10 mL per gram of starting material).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture in the dark at room temperature overnight.

-

Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and stir for 30 minutes to precipitate the product.

-

Purification: Collect the white solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven to yield 2-Amino-5-bromopyrimidine.

Step 2: N-Boc Protection

With the brominated scaffold in hand, the amino group is protected to prevent interference in subsequent coupling reactions. The use of di-tert-butyl dicarbonate (Boc)₂O is the standard and most effective method.

Experimental Protocol: Synthesis of this compound

-

Setup: In a flask, suspend 2-Amino-5-bromopyrimidine (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a base such as 4-Dimethylaminopyridine (DMAP) (0.1 eq).

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Work-up: Concentrate the solvent in vacuo. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.[13]

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is the gateway to diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of C-C and C-N bonds with high efficiency and broad functional group tolerance.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, coupling the bromopyrimidine with an aryl or vinyl boronic acid or ester.[14] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and the generation of non-toxic boron-containing byproducts.[15]

Causality of Component Selection:

-

Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) source that is often effective. For more challenging couplings, using a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand allows for in-situ generation of the active Pd(0) species.

-

Base: A base, typically K₃PO₄ or K₂CO₃, is essential for the transmetalation step, activating the boronic acid partner.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is common, as it facilitates the dissolution of both the organic and inorganic reagents.

| Coupling Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | >85% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DME/H₂O | 85 | >90% |

| Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | ~80% |

| Caption: Representative conditions for Suzuki-Miyaura coupling. |

Experimental Protocol: Suzuki-Miyaura Coupling [16][17][18]

-

Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) followed by the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing C-N bonds, coupling the bromopyrimidine with primary or secondary amines.[19][20] This reaction has largely replaced harsher classical methods and is indispensable for synthesizing the arylamine and heteroarylamine moieties prevalent in pharmaceuticals.[21][22]

Causality of Component Selection:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BrettPhos stabilize the palladium center and facilitate the crucial reductive elimination step. A Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.[8]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice.

-

Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent catalyst deactivation.

| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |

| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 |

| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 |

| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 100 |

| Caption: Representative conditions for Buchwald-Hartwig amination. |

Experimental Protocol: Buchwald-Hartwig Amination [8][21]

-

Setup: To an oven-dried sealed tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with argon.

-

Reagent Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 eq) and the amine coupling partner (1.2 eq).

-

Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring. Monitor progress by LC-MS.

-

Work-up: Upon completion, cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, forming C(sp²)-C(sp) bonds.[23][24] The resulting 5-alkynylpyrimidine derivatives are valuable intermediates, often used in "click chemistry" or as precursors for more complex heterocyclic systems.[2]

Causality of Component Selection:

-

Dual Catalysis: The reaction uniquely employs a dual catalytic system. A palladium complex (e.g., Pd(PPh₃)₄) performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step.[2][24]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr generated.

Experimental Protocol: Sonogashira Coupling [2][25]

-

Setup: In a Schlenk flask, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon.

-

Reagent Addition: Add an anhydrous solvent like DMF or THF, followed by the amine base (e.g., Et₃N, 2.0 eq) and the terminal alkyne (1.2 eq).

-

Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity.

-

Work-up: Once complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution (to remove copper salts) and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent.[26][27] While highly effective and tolerant of a wide range of functional groups, the toxicity of the organotin reagents and byproducts necessitates careful handling and purification, making it less favored than the Suzuki coupling in many modern applications.[28]

Causality of Component Selection:

-

Catalyst: Pd(PPh₃)₄ is the most common and reliable catalyst for Stille couplings.[16]

-

Additives: In some cases, additives like LiCl can accelerate the reaction by facilitating the transmetalation step.

Experimental Protocol: Stille Coupling [7][16]

-

Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 eq) and the palladium catalyst (Pd(PPh₃)₄, 5 mol%).

-

Reagent Addition: Add anhydrous solvent (e.g., Toluene or DMF), followed by the organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 eq).

-

Reaction: Degas the solution by bubbling with argon for 15 minutes. Heat the reaction mixture to 100-110 °C and stir vigorously.

-

Monitoring & Work-up: Monitor by TLC. Upon completion, cool the mixture and dilute with ethyl acetate. Wash with an aqueous solution of KF to precipitate tin byproducts, filter, and then wash the filtrate with brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Caption: General synthetic workflow utilizing this compound.

Final Step: N-Boc Deprotection

The removal of the Boc group is the final, critical step to unmask the 2-amino group. This transformation is almost universally achieved under acidic conditions.[29] The tert-butyl carbocation that is liberated is typically scavenged by the solvent or trace water.

Causality of Reagent Selection:

-

Trifluoroacetic Acid (TFA): A solution of TFA in DCM (e.g., 20-50%) is the most common method. It is highly effective and the excess acid and solvent are easily removed in vacuo.[30][31]

-

HCl in Dioxane/Methanol: A solution of hydrochloric acid in an organic solvent is another standard procedure. This method has the advantage of precipitating the product as its hydrochloride salt, which can often be isolated by simple filtration.[32]

Experimental Protocol: N-Boc Deprotection with TFA [30]

-

Setup: Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq, often as a 20% solution in DCM).

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The disappearance of the t-butyl signal (~1.4-1.5 ppm) in the ¹H-NMR is also a clear indicator.[30]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Purification: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer, concentrate, and if necessary, purify by chromatography or recrystallization to obtain the free amine.

Conclusion

This compound is a masterful example of a synthetic building block engineered for versatility and efficiency. Its capacity to undergo a suite of high-yielding palladium-catalyzed cross-coupling reactions allows for the systematic and rapid exploration of chemical space around the privileged 2-aminopyrimidine core. By understanding the mechanisms and the rationale behind the selection of catalysts, ligands, and conditions for these key transformations, researchers in drug development can accelerate the synthesis of novel, potent, and selective therapeutic candidates. The protocols and insights provided in this guide serve as a robust foundation for the practical application of this indispensable chemical tool.

References

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Scientific Research in Science and Technology.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews.

- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010). Molecules. [Link]

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2018). Der Pharma Chemica.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.

- This compound. (n.d.). MySkinRecipes.

- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

- Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research.

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2021). Molecules. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach. [Link]

- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. (n.d.). Benchchem.

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2019). ResearchGate. [Link]

-

Stille reaction. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.

-

Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Stille Coupling. (2023). Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. [Link]

- Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. (n.d.). Benchchem.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2022). ACS Omega. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2014). Open Journal of Synthesis Theory and Applications. [Link]

- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Chemistry of the Boc Protecting Group. (n.d.). Benchchem.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]

- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (n.d.). Benchchem.

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Catalysts. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. growingscience.com [growingscience.com]

- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 13. 883231-23-0 | this compound - Moldb [moldb.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]